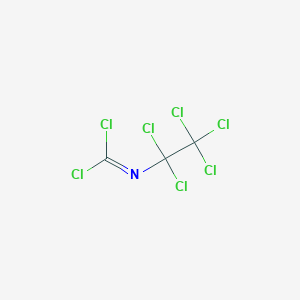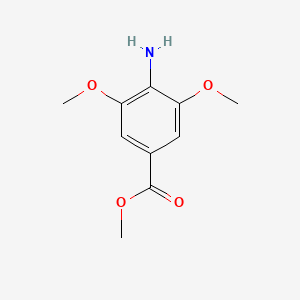
Pentachloroethyl-imidocarbonyl chloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound used in many scientific experiments and applications. It is a colorless, volatile liquid with a pungent odor and is soluble in ether, benzene, and chloroform. It is a chlorinated derivative of imidocarbonyl chloride and is widely used in organic synthesis and as a reagent for the preparation of other compounds. It is also used in the manufacture of dyes, insecticides, and pharmaceuticals.
Wirkmechanismus
Pentachloroethyl-imidocarbonyl chloride (95%) is a chlorinating agent, meaning that it is able to form covalent bonds with other molecules. It is able to react with electron-rich molecules, such as amines and alcohols, to form chlorinated derivatives. It is also able to form adducts with Lewis acids, such as aluminum chloride, which are able to catalyze the reaction.
Biochemical and Physiological Effects
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound and has been linked to a variety of potential health risks. It has been shown to be toxic to aquatic organisms and has been linked to endocrine disruption in fish. It has also been linked to reproductive and developmental toxicity in mammals. Additionally, it has been linked to neurotoxicity, immunotoxicity, and liver toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Pentachloroethyl-imidocarbonyl chloride (95%) has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. It is also a highly reactive compound and can be used in a variety of reactions. However, it is a volatile compound and must be handled with care. Additionally, it is toxic and should be handled in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for research on pentachloroethyl-imidocarbonyl chloride (95%). These include further research into the toxicity of the compound, as well as the development of safer and more efficient synthetic methods. Additionally, further research into the environmental fate of the compound and its potential for bioaccumulation is needed. Finally, further research into the potential health effects of the compound is needed.
Synthesemethoden
Pentachloroethyl-imidocarbonyl chloride (95%) can be synthesized from the reaction of pentachloroethane and imidocarbonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from 0-50°C. The reaction is exothermic and produces a colorless liquid with a pungent odor. The reaction can be monitored by gas chromatography.
Wissenschaftliche Forschungsanwendungen
Pentachloroethyl-imidocarbonyl chloride (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. It is also used in the synthesis of pharmaceuticals, dyes, and insecticides. Additionally, it is used in the synthesis of polychlorinated biphenyls (PCBs), which are used in electrical equipment and other industrial applications.
Eigenschaften
IUPAC Name |
1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKDMQCPAZPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496209 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentachloroethyl)carbonimidoyl | |
CAS RN |
14087-57-1 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)




![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)







![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)